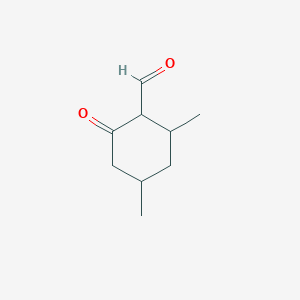

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde

説明

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a ketone group at position 6, a formyl group at position 1, and methyl substituents at positions 2 and 3. This compound belongs to the class of cyclic ketones with aldehyde functionalities, which are pivotal intermediates in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing (oxo) and electron-donating (methyl) groups creates a unique electronic environment, influencing its reactivity and physical properties.

特性

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

2,4-dimethyl-6-oxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O2/c1-6-3-7(2)8(5-10)9(11)4-6/h5-8H,3-4H2,1-2H3 |

InChIキー |

SISCTFZCGQLTIH-UHFFFAOYSA-N |

正規SMILES |

CC1CC(C(C(=O)C1)C=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, starting with 2,4-dimethylcyclohexanone, the compound can be synthesized by introducing an aldehyde group at the 1-position through formylation reactions. This process typically involves the use of reagents such as formic acid or formaldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the formylation and oxidation reactions. The reaction conditions are optimized to maintain the stability of the compound and prevent over-oxidation or unwanted side reactions .

化学反応の分析

Types of Reactions

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: 2,4-Dimethyl-6-oxocyclohexane-1-carboxylic acid

Reduction: 2,4-Dimethyl-6-hydroxycyclohexane-1-methanol

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

類似化合物との比較

2-Oxocyclohexane-1-carbaldehyde (CAS 1193-63-1)

- Structure : Cyclohexane ring with a ketone at position 2 and an aldehyde at position 1.

- Key Differences : Lacks methyl groups at positions 2 and 4.

- Impact : The absence of methyl substituents reduces steric hindrance, enhancing its reactivity in nucleophilic additions (e.g., aldol condensations). However, the reduced steric protection may lower stability compared to the target compound .

Ethyl 4-(2,4-Dichlorophenyl)-6-(6-Methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Cyclohexene ring with a ketone (position 2), ester (position 1), and aromatic substituents (dichlorophenyl and methoxynaphthyl).

- Key Differences : Contains unsaturated cyclohexene ring, ester group, and bulky aromatic substituents.

- Impact : The conjugated double bond increases planarity, favoring π-π interactions in crystal packing. The ester group and aromatic moieties enhance lipophilicity, making this compound more suited for materials science applications compared to the aldehyde-focused reactivity of the target molecule .

5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde

- Structure: Quinoline backbone with methoxy groups (positions 5 and 8), a ketone (position 2), and an aldehyde (position 6).

- Key Differences: Heteroaromatic quinoline system replaces the cyclohexane ring.

- The aldehyde group in this compound participates in Schiff base formation, similar to the target molecule, but the rigid heterocyclic framework limits conformational flexibility .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde | C₁₀H₁₄O₂ | 166.22 | Aldehyde, ketone, methyl | ~250 (estimated) | Moderate (ethanol, acetone) |

| 2-Oxocyclohexane-1-carbaldehyde | C₇H₁₀O₂ | 126.15 | Aldehyde, ketone | ~220 | High (methanol, DMSO) |

| Ethyl 4-(2,4-Dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₇H₂₄Cl₂O₄ | 507.38 | Ester, ketone, dichlorophenyl | N/A | Low (chloroform, THF) |

Note: Data extrapolated from structural analogs and computational predictions .

生物活性

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities. Research into this compound has revealed various applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde possesses a unique structure that contributes to its biological properties. The compound's molecular formula is , and it features a cyclohexane ring with two methyl groups and an aldehyde functional group.

The biological activity of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is primarily attributed to its interaction with various molecular targets within biological systems. The aldehyde group is known for its reactivity, allowing the compound to participate in nucleophilic addition reactions with biological molecules, potentially leading to modulation of enzyme activity and receptor interactions.

Anticancer Activity

Several studies have investigated the anticancer properties of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde. For example:

- Study on Cell Lines : In vitro tests showed that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell types .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 25 |

| HeLa | 20 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. A study reported that 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study 1: Anticancer Efficacy

In a comparative study involving synthetic derivatives of natural products, 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde was found to be more effective than curcumin in inhibiting cancer stem-like cells. This suggests that modifications to the structure can enhance biological efficacy .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial effects of the compound against clinical isolates. The results indicated that it had a broad spectrum of activity and could serve as a potential lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。